molecular formula C10H7ClN6 B3820425 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile

Cat. No.: B3820425
M. Wt: 246.65 g/mol
InChI Key: JGBXEPKWFDZPNI-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile is a heterocyclic organic compound featuring a triazine ring substituted with amino and chloro groups, and a benzonitrile moiety

Properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN6/c11-8-15-9(13)17-10(16-8)14-7-4-2-1-3-6(7)5-12/h1-4H,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBXEPKWFDZPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=NC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzonitrile. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions, particularly at the chloro group, with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Substituted Triazines: Depending on the nucleophile used, various substituted triazines can be formed.

    Azo Compounds: Coupling with diazonium salts yields azo derivatives, which are often used as dyes.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as anticancer agents, due to their ability to interfere with cellular processes.

Industry: The compound finds applications in the production of dyes and pigments, where its derivatives are used to impart color to various materials.

Mechanism of Action

The biological activity of 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile and its derivatives often involves interaction with cellular proteins and enzymes. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of anticancer research, where the compound may induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.

    4-Amino-6-chloro-1,3,5-triazin-2-yl derivatives: Compounds with similar structures but different substituents on the triazine ring.

Uniqueness: The presence of both the benzonitrile and triazine moieties in 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile provides a unique combination of properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from other similar compounds.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile
Reactant of Route 2
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2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile

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